Bzl-D-met-ome hcl
CAS No.: 1272755-12-0
Cat. No.: VC0556283
Molecular Formula: C13H19NO2S*HCl
Molecular Weight: 253,37*36,46 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1272755-12-0 |
|---|---|
| Molecular Formula | C13H19NO2S*HCl |
| Molecular Weight | 253,37*36,46 g/mole |
| IUPAC Name | methyl (2R)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1 |
| SMILES | COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl |
Introduction
Structural and Physicochemical Properties
Bzl-D-Met-OMe·HCl belongs to the class of amino acid esters, featuring a D-methionine backbone modified with a benzyl group at the nitrogen atom and a methyl ester at the carboxyl terminus. The stereochemistry of the methionine residue (D-configuration) distinguishes it from its L-isomer, influencing its interactions with chiral biological targets . Key physicochemical properties include:
The compound’s benzyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl ester moiety increases metabolic stability compared to free carboxylic acids . Nuclear magnetic resonance (NMR) spectra confirm its structure, with characteristic signals for benzyl aromatic protons ( 7.2–7.4 ppm) and the methyl ester group ( 3.6 ppm).
Synthesis and Industrial Optimization
The synthesis of Bzl-D-Met-OMe·HCl typically involves sequential protection, acylation, and esterification steps:
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Amino Group Protection: D-methionine’s α-amino group is protected using a benzyl (Bzl) group via reaction with benzyl chloride in alkaline conditions.
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Esterification: The carboxyl group is converted to a methyl ester using thionyl chloride (SOCl) in methanol.
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
Industrial-scale production employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification, achieving yields >95% and purity ≥99% . Critical parameters for optimization include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C during acylation | Minimizes racemization |
| HCl Stoichiometry | 1.1 equivalents | Prevents over-acidification |
| Purification Method | Reverse-phase HPLC (C18) | Removes enantiomeric impurities |
Recent advancements in continuous flow reactors have reduced production costs by 30% while maintaining batch consistency.
Biological Activity and Mechanisms
Bzl-D-Met-OMe·HCl exhibits multifaceted biological effects, primarily mediated through its structural mimicry of methionine:
Enzyme Modulation
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Methionine Aminopeptidase Inhibition: Acts as a competitive inhibitor (), disrupting co-translational protein modification in cancer cells.
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Protease Interactions: Binds to the active site of trypsin-like proteases, reducing catalytic activity by 40% at 10 µM concentrations .
Agricultural Applications
As a plant growth regulator, it increases wheat yield by 15% under drought stress by upregulating stress-responsive genes (e.g., OsNAC5) .
Stability and Degradation Pathways
Bzl-D-Met-OMe·HCl is prone to hydrolysis and oxidation, necessitating stringent storage conditions (−20°C in anhydrous environments) . Accelerated stability studies reveal:
| Stress Condition | Degradation Products | Half-Life (25°C) |
|---|---|---|
| Acidic (0.1 M HCl) | D-Methionine, benzyl alcohol | 48 hours |
| Oxidative (0.3% HO) | Methionine sulfoxide | 12 hours |
| Photolytic (UV light) | Racemized D/L-methionine | 72 hours |
Formulation strategies, such as lyophilization with trehalose, extend shelf life to 24 months at 4°C.
Future Research Directions
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